molecular formula C13H15NO5 B7803098 (4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline

(4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline

Cat. No. B7803098
M. Wt: 265.26 g/mol
InChI Key: WWVCWLBEARZMAH-MNOVXSKESA-N
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Description

(4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Role in Protein Folding and Structure Due to the unique role of L-proline in the folding and structure of protein, a variety of synthetic proline analogues like Z-Hyp-OH have been developed . These analogues have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .

Industrial Use

In addition to fundamental research, L-proline analogues like Z-Hyp-OH are also useful compounds for industrial purposes . For instance, microorganisms that overproduce L-proline have been obtained by isolating mutants resistant to L-proline analogues .

Antitumor Activity

Certain L-proline analogues, which are potent inhibitors of cell growth, have been tested for their antitumor activity in tissue culture and in vivo .

Production of α,β-Unsaturated Carbonyl Compounds

α,β-Unsaturated carbonyl compounds are key building blocks in organic chemistry. Their catalytic synthesis has received significant attention during the past decades. Among the known methodologies, carbonylation reactions represent an atom-efficient tool box to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products .

Use in Complex Syntheses

Benzyl and carbobenzyloxy groups attached to oxygen or nitrogen are important protecting groups in many complex syntheses . The competitive catalytic debenzylation of N versus O and the hydrogenolysis of carbobenzyloxy groups in the presence of benzyloxime will be discussed .

Metabolic Engineering

Presently, trans-4-hydroxy-L-proline is mainly produced via fermentative production by microorganisms . Some recently published advances in metabolic engineering have been used to effectively construct microbial cell factories that have improved the trans-4-hydroxy-L-proline biosynthetic pathway .

Mechanism of Action

Target of Action

Z-Hyp-OH, also known as (4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline or BENZYLOXYCARBONYL-L-4-HYDROXYPROLINE, is a compound used in peptide synthesis It’s known that hydroxyproline, a related compound, plays a significant role in collagen structure and stability .

Mode of Action

It’s known that hydroxyproline, a related compound, contributes to the triple-helix structure of collagen by forming hydrogen bonds . This suggests that Z-Hyp-OH might interact with its targets in a similar manner, contributing to the stability and function of proteins.

Biochemical Pathways

Z-Hyp-OH is involved in the synthesis of peptides . In the case of hydroxyproline, it’s synthesized from proline via the action of the enzyme prolyl hydroxylase, a process that requires vitamin C . The hydroxyproline then becomes a crucial component of collagen, contributing to its unique triple-helix structure . It’s plausible that Z-Hyp-OH might be involved in similar biochemical pathways.

Pharmacokinetics

It’s known that hydroxyproline, a related compound, is well-absorbed in the gut and is largely excreted in the urine

Result of Action

Given its role in peptide synthesis , it’s likely that Z-Hyp-OH contributes to the formation and function of proteins. In the case of hydroxyproline, it’s crucial for the stability of the collagen triple helix, which in turn is essential for the structure and function of various tissues .

Action Environment

The action of Z-Hyp-OH might be influenced by various environmental factors. For instance, the synthesis of hydroxyproline from proline requires vitamin C , suggesting that the availability of this nutrient might influence the action of Z-Hyp-OH. Additionally, factors such as pH and temperature might affect the stability and efficacy of Z-Hyp-OH, as they do for many other biochemical reactions.

properties

IUPAC Name

(2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVCWLBEARZMAH-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-Hydroxy-L-proline

CAS RN

13504-85-3
Record name 1-(Phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13504-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzyl hydrogen (2S-trans)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.